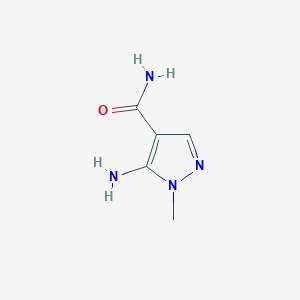

5-Amino-1-methyl-1h-pyrazole-4-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102026. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-9-4(6)3(2-8-9)5(7)10/h2H,6H2,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGSQVTVXGXOSCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295449 | |

| Record name | 5-amino-1-methyl-1h-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18213-75-7 | |

| Record name | 18213-75-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-amino-1-methyl-1h-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-methyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-1-methyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound with a pyrazole core, a class of compounds that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the fundamental properties of this compound, its synthesis, and its potential as a modulator of key signaling pathways relevant to drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and assessment of its drug-like characteristics.

| Property | Value | Source |

| CAS Number | 18213-75-7 | [1][2] |

| Molecular Formula | C₅H₈N₄O | [1][3] |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 224-226 °C | [3] |

| XLogP3 | -0.7 | [1][3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis Protocols

Two primary methods for the synthesis of this compound have been reported, starting from 5-amino-1-methyl-1H-pyrazole-4-carbonitrile.

Method 1: Acid-Catalyzed Hydrolysis

This method involves the hydrolysis of the nitrile group to a carboxamide using a strong acid.

Experimental Protocol:

-

Dissolve 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 equivalent) in concentrated sulfuric acid.

-

Stir the mixture at room temperature for a specified duration (e.g., 1-2 hours) to allow for complete hydrolysis.

-

Carefully pour the reaction mixture onto crushed ice.

-

Basify the acidic solution with a suitable base, such as aqueous ammonia or sodium hydroxide, to precipitate the product.

-

Collect the precipitate by filtration and wash thoroughly with water to remove any inorganic impurities.

-

Dry the product under vacuum to obtain this compound.

Method 2: Peroxide-Mediated Hydrolysis

This alternative method utilizes hydrogen peroxide in a basic medium to achieve the nitrile to amide conversion.

Experimental Protocol:

-

To a solution of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile (1.0 equivalent) in a suitable solvent such as methanol, add an aqueous solution of sodium hydroxide.

-

Add hydrogen peroxide (30% aqueous solution) dropwise to the reaction mixture while maintaining the temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Reduce the volume of the solvent in vacuo to concentrate the mixture.

-

Collect the precipitated product by filtration.

-

Dry the solid to yield this compound.

A generalized workflow for the synthesis and characterization of this compound is depicted below.

Biological Activities and Signaling Pathways

Derivatives of 5-aminopyrazole-4-carboxamide have shown promise as inhibitors of key protein kinases involved in cellular signaling, namely Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Fibroblast Growth Factor Receptors (FGFRs).

IRAK4 Inhibition

IRAK4 is a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response.[4][5] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases. Inhibition of IRAK4 can block the downstream activation of NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory cytokines.

FGFR Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[6][7] Aberrant activation of FGFR signaling is a known driver in various cancers.[8] Inhibitors of FGFRs can block downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, leading to reduced tumor growth.[6][7]

Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the biological activity of this compound and its derivatives as kinase inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase (e.g., IRAK4, FGFR1).

Methodology:

-

Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

-

Serially dilute the test compound in an appropriate solvent (e.g., DMSO).

-

Add the diluted compound to the reaction mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a defined period at a specific temperature (e.g., 30°C).

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

-

Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Cellular Proliferation Assay

Objective: To assess the effect of the compound on the growth of cancer cell lines with known dependencies on FGFR signaling.

Methodology:

-

Culture the selected cancer cell lines (e.g., those with FGFR amplifications or mutations) in appropriate media.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Assess cell viability using a suitable method, such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or direct cell counting.

-

Calculate the percentage of cell growth inhibition relative to untreated control cells.

-

Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the compound concentration.

Conclusion

This compound represents a valuable scaffold in medicinal chemistry. Its straightforward synthesis and the potential for its derivatives to inhibit key kinases such as IRAK4 and FGFRs make it an attractive starting point for the development of novel therapeutics for inflammatory diseases and cancer. This technical guide provides the foundational information necessary for researchers to explore the potential of this compound and its analogs in their drug discovery programs. Further investigation into its detailed pharmacological profile, including in vivo efficacy and safety, is warranted.

References

- 1. This compound | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 18213-75-7 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. IRAK4 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Structure Elucidation of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies used for the structural elucidation of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The document details the expected outcomes from various spectroscopic and crystallographic techniques and provides standardized experimental protocols.

Compound Profile

This compound is a substituted pyrazole that serves as a crucial building block in the synthesis of bioactive molecules, including kinase inhibitors for oncological applications.[1][2] Its structural confirmation is paramount for ensuring the integrity of subsequent drug development and research activities.

| Identifier | Value | Reference |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 18213-75-7 | [3][4] |

| Molecular Formula | C₅H₈N₄O | [3] |

| Molecular Weight | 140.14 g/mol | [3] |

| Canonical SMILES | CN1C(=C(C=N1)C(=O)N)N | [3] |

Spectroscopic and Spectrometric Data (Predicted)

Due to the absence of a complete, publicly available experimental dataset for this specific molecule, the following data is predicted based on the analysis of structurally similar pyrazole derivatives and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data

| Assignment | ¹H NMR (Predicted) δ (ppm), Multiplicity | ¹³C NMR (Predicted) δ (ppm) |

| C=O (Amide) | - | ~165.0 |

| C5-NH₂ | ~5.5 (s, 2H) | - |

| C5 | - | ~152.0 |

| C4 | - | ~98.0 |

| C3-H | ~7.5 (s, 1H) | ~138.0 |

| N-CH₃ | ~3.6 (s, 3H) | ~35.0 |

| C(O)NH₂ | ~7.0 (br s, 2H) | - |

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

Table 3: Predicted FT-IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3200 (two bands) |

| Amide (N-H) | Stretch | ~3300 - 3100 (broad) |

| C-H (pyrazole ring) | Stretch | ~3100 |

| C=O (Amide I) | Stretch | ~1660 |

| N-H (Amine/Amide) | Bend (Scissoring) | ~1640 |

| C=N / C=C (ring) | Stretch | ~1580, ~1480 |

| C-N | Stretch | ~1400 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Notes |

| 140 | [M]⁺ | Molecular Ion |

| 124 | [M - NH₂]⁺ | Loss of the amino group |

| 123 | [M - NH₃]⁺ | Loss of ammonia |

| 96 | [M - C(O)NH₂]⁺ | Loss of the carboxamide group |

| 82 | [M - C(O)NH₂ - CH₂]⁺ | Subsequent loss from the methyl group |

| 69 | Pyrazole ring fragment | Characteristic pyrazole fragmentation |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[5]

-

¹H NMR Acquisition:

-

Acquire the spectrum at 25 °C.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 180 ppm.

-

A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Reference the chemical shifts to the solvent peak (δ ~39.52 ppm).

-

FT-IR Spectroscopy Protocol

-

Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powdered sample directly onto the ATR crystal.[6]

-

Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan prior to the sample scan and subtract it from the sample spectrum.

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the spectrum in positive ion mode.

-

Scan a mass-to-charge (m/z) range of 50 to 300.

-

For fragmentation analysis (MS/MS), select the molecular ion (m/z 140) as the precursor ion and apply collision-induced dissociation (CID).

-

Visualization of Workflows and Pathways

Structure Elucidation Workflow

The logical flow for confirming the structure of this compound is outlined below.

Caption: Workflow for the structure elucidation of the target compound.

General Signaling Pathway Inhibition by Pyrazole Derivatives

While the specific biological targets of this compound are not extensively documented, its core structure is a known scaffold for kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) pathway, which is often dysregulated in cancer.[1]

Caption: General mechanism of pyrazole derivatives as kinase inhibitors.

References

- 1. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 18213-75-7 [sigmaaldrich.com]

- 5. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 6. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Determining the Solubility Profile of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Amino-1-methyl-1H-pyrazole-4-carboxamide

This compound is a heterocyclic organic compound.[1][2] As a pyrazole derivative, it belongs to a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The solubility of this compound is a fundamental physicochemical property that dictates its handling, formulation, and ultimate effectiveness in various applications. Factors influencing its solubility include the polarity of the solvent, pH, temperature, and the compound's crystalline form.

General Solubility Considerations for Pyrazole Carboxamides

Generally, the solubility of pyrazole carboxamide derivatives can be influenced by several factors:

-

Polarity : The presence of amino and carboxamide groups suggests the potential for hydrogen bonding, which may lead to solubility in polar solvents.

-

pH : The amino group can be protonated at acidic pH, potentially increasing solubility in aqueous media.

-

Temperature : Solubility is often temperature-dependent, typically increasing with higher temperatures.

Experimental Protocols for Solubility Determination

Two common methods for determining solubility are the equilibrium (thermodynamic) solubility assay and the kinetic solubility assay.

Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic solubility of a compound, representing the true saturation point at equilibrium.[3][4][5][6]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a constant temperature when the system is at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, DMSO, acetonitrile)

-

Vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials and place them in a shaker/rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours.[4][5][6] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution is no longer increasing).

-

After the incubation period, allow the vials to stand to let the undissolved solid settle.

-

Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, the supernatant should be filtered through a syringe filter or centrifuged at high speed, and the clear supernatant collected.

-

Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method such as HPLC-UV or LC-MS. A standard calibration curve of the compound in the same solvent should be prepared for accurate quantification.

-

The experiment should be performed in triplicate for each solvent.

Kinetic Solubility Assay

This high-throughput method measures the solubility of a compound from a DMSO stock solution added to an aqueous buffer. It reflects the solubility under conditions often encountered in early drug discovery screening assays.[7][8][9]

Objective: To rapidly assess the solubility of this compound when precipitated from a concentrated DMSO stock solution into an aqueous buffer.

Materials:

-

A concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Aqueous buffer (e.g., PBS pH 7.4).

-

96-well microplates.

-

Plate reader (nephelometer or UV-Vis spectrophotometer).

-

Pipettes and multichannel pipettes.

Procedure (Nephelometric Method):

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution of the compound to the buffer to achieve the desired final concentration. Typically, a serial dilution is performed to test a range of concentrations.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

-

Measure the light scattering of each well using a nephelometer. The presence of a precipitate will cause light scattering, and the concentration at which scattering appears is considered the kinetic solubility limit.

Data Presentation

Quantitative solubility data should be presented in a clear and organized table. Below is a template that can be used to record the experimental results.

| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Solubility (µM) | Method Used |

| Deionized Water | 25 | 7.0 | Equilibrium | ||

| PBS | 25 | 7.4 | Equilibrium | ||

| PBS | 37 | 7.4 | Equilibrium | ||

| 0.1 N HCl | 25 | 1.2 | Equilibrium | ||

| Acetate Buffer | 25 | 4.5 | Equilibrium | ||

| Methanol | 25 | N/A | Equilibrium | ||

| Ethanol | 25 | N/A | Equilibrium | ||

| Acetonitrile | 25 | N/A | Equilibrium | ||

| DMSO | 25 | N/A | Equilibrium | ||

| PBS | 25 | 7.4 | Kinetic |

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the equilibrium and kinetic solubility assays.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Kinetic Solubility Determination.

References

- 1. This compound | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 18213-75-7 [sigmaaldrich.com]

- 3. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. enamine.net [enamine.net]

An In-depth Technical Guide to 5-Amino-1-methyl-1H-pyrazole-4-carboxamide: Commercial Availability, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, a representative synthesis protocol, and its relevance as a scaffold in the development of targeted therapeutics. Particular focus is given to its role in the design of inhibitors for key signaling pathways implicated in cancer and inflammatory diseases.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers catering to the research and development sector. The compound is typically offered in various purities and quantities to suit a range of laboratory needs.

Table 1: Commercial Suppliers and Product Information

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 18213-75-7 | ≥96%[1] | 250 mg, 1 g, 5 g[1] |

| Ambeed | This compound | 18213-75-7 | 96%[1] | Inquire |

Note: Availability and pricing are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical and Quantitative Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-amino-1-methylpyrazole-4-carboxamide | PubChem[2] |

| CAS Number | 18213-75-7 | PubChem[2] |

| Molecular Formula | C₅H₈N₄O | PubChem[2] |

| Molecular Weight | 140.14 g/mol | PubChem[2] |

| Appearance | Solid | Sigma-Aldrich[1] |

| Purity | ≥96% | Sigma-Aldrich[1] |

| XLogP3 | -0.7 | PubChem[2] |

| Topological Polar Surface Area | 86.9 Ų | PubChem[2] |

| InChI Key | JGSQVTVXGXOSCH-UHFFFAOYSA-N | Sigma-Aldrich[1] |

| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | Sigma-Aldrich[1] |

Synthesis and Characterization

Representative Synthesis Protocol

This protocol describes a plausible two-step synthesis of this compound starting from ethyl cyanoacetate and proceeding through a β-ketonitrile intermediate.

Step 1: Synthesis of a suitable β-ketonitrile precursor.

The synthesis would likely begin with the acylation of a cyano-containing starting material.

Step 2: Cyclization with Methylhydrazine.

The resulting β-ketonitrile would then be reacted with methylhydrazine to form the pyrazole ring. The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization onto the nitrile group.[3]

Reaction Scheme:

Detailed Experimental Procedure (General Method):

-

Reaction Setup: To a solution of the appropriate β-ketonitrile precursor in a suitable solvent (e.g., ethanol, acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a molar equivalent of methylhydrazine.

-

Reaction: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then purified.

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to confirm the chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the amino and amide groups.

-

Melting Point: The melting point of the purified compound would be determined and compared to literature values, if available.

Biological Relevance and Applications in Drug Discovery

The 5-amino-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules. Its derivatives have been investigated as inhibitors of several important drug targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is implicated in the pathogenesis of various cancers. The 5-amino-1H-pyrazole-4-carboxamide core has been utilized in the design of pan-FGFR covalent inhibitors. These inhibitors target both wild-type and mutated forms of FGFRs, which are often responsible for acquired drug resistance.[4] The pyrazole scaffold serves as a key pharmacophore for binding to the ATP-binding site of the kinase domain.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a crucial kinase in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, playing a key role in the innate immune response. Dysregulation of IRAK4 signaling is associated with various inflammatory and autoimmune diseases. Derivatives of 5-amino-1H-pyrazole-4-carboxamide have been developed as potent and selective IRAK4 inhibitors, representing a promising therapeutic strategy for these conditions.

Nicotinamide N-methyltransferase (NNMT) Inhibitors

Nicotinamide N-methyltransferase (NNMT) is an enzyme involved in cellular metabolism and energy homeostasis. Elevated NNMT activity has been linked to obesity and type 2 diabetes. Small molecule inhibitors of NNMT, some of which are based on a quinolinium scaffold structurally related to the pyrazole core, are being investigated as potential therapeutics for metabolic disorders. While not a direct derivative, the study of pyrazole-like structures in this context highlights the versatility of nitrogen-containing heterocycles in enzyme inhibition.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound or its derivatives as enzyme inhibitors, standardized biochemical assays are employed. Below are representative protocols for IRAK4 and NNMT inhibition assays.

IRAK4 Kinase Inhibition Assay Protocol (Luminescent)

This protocol is adapted from commercially available kinase assay kits and provides a method to determine the in vitro potency of a test compound against IRAK4.

Objective: To determine the IC₅₀ value of a test compound for IRAK4 kinase activity.

Principle: The assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-catalyzed reaction to produce a luminescent signal. The intensity of the light is proportional to the kinase activity.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[5]

-

Myelin basic protein (MBP) as a substrate

-

ATP

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay reagents (Promega) or similar

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup:

-

Add the diluted test compound or vehicle (for positive and negative controls) to the wells of the assay plate.

-

Prepare a master mix containing the kinase assay buffer, ATP, and MBP substrate.

-

Add the master mix to all wells.

-

-

Enzyme Addition: Initiate the reaction by adding the diluted IRAK4 enzyme to all wells except the negative control wells (to which buffer is added instead).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[6]

-

Detection:

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

NNMT Enzyme Inhibition Assay Protocol (Fluorometric)

This protocol provides a method for determining the in vitro inhibitory activity of a test compound against NNMT.

Objective: To determine the IC₅₀ value of a test compound for NNMT activity.

Principle: The assay measures the production of S-adenosylhomocysteine (SAH), a product of the NNMT-catalyzed reaction. SAH is then hydrolyzed to homocysteine, which reacts with a fluorescent probe to generate a signal. The fluorescence intensity is proportional to NNMT activity.

Materials:

-

Recombinant human NNMT enzyme

-

NNMT assay buffer

-

Nicotinamide (substrate)

-

S-adenosylmethionine (SAM) (co-substrate)

-

SAH hydrolase

-

Thiol-detecting fluorescent probe

-

Test compound (dissolved in DMSO)

-

Black, flat-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then in NNMT assay buffer. The final DMSO concentration should be kept low (e.g., <1%).

-

Reaction Setup:

-

Add the diluted test compound or vehicle to the wells of the assay plate.

-

Prepare a reaction mix containing NNMT enzyme, SAH hydrolase, and the thiol-detecting probe in the assay buffer.

-

Add the reaction mix to all wells.

-

-

Reaction Initiation: Start the reaction by adding a mixture of nicotinamide and SAM to all wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.

-

Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).[7]

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the data in a dose-response curve.

Conclusion

This compound is a commercially accessible and synthetically feasible molecule. Its core structure is a valuable building block in the design of inhibitors for clinically relevant targets such as FGFR and IRAK4. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related pyrazole derivatives. Further investigation into the synthesis and biological activity of novel derivatives based on this scaffold is warranted to advance the development of new targeted therapies.

References

- 1. This compound | 18213-75-7 [sigmaaldrich.com]

- 2. This compound | C5H8N4O | CID 265696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. benchchem.com [benchchem.com]

- 7. assaygenie.com [assaygenie.com]

Theoretical and Computational Insights into 5-Amino-1-methyl-1H-pyrazole-4-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-methyl-1H-pyrazole-4-carboxamide serves as a crucial scaffold in the development of potent and selective therapeutic agents. Its inherent structural features allow for versatile chemical modifications, leading to derivatives with significant biological activities, particularly as kinase inhibitors. This technical guide provides an in-depth overview of the theoretical and computational approaches used to study this molecule and its analogues. It covers quantum chemical calculations, molecular docking simulations, and outlines detailed protocols for these methodologies. Furthermore, this guide presents quantitative data, explores a relevant biological signaling pathway, and details a representative synthetic protocol, offering a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Molecular Properties and Structural Features

This compound is a heterocyclic compound featuring a pyrazole ring substituted with an amino group, a methyl group, and a carboxamide group. These functional groups are pivotal for its chemical reactivity and its ability to form key interactions with biological targets. The nitrogen atoms in the pyrazole ring, the amino group, and the carboxamide moiety can all act as hydrogen bond donors or acceptors, a critical feature for molecular recognition in drug-receptor binding.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized in the table below. These values, derived from computational models, provide a baseline for understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C5H8N4O | PubChem |

| Molecular Weight | 140.14 g/mol | PubChem |

| IUPAC Name | 5-amino-1-methylpyrazole-4-carboxamide | PubChem |

| CAS Number | 18213-75-7 | PubChem |

| Topological Polar Surface Area | 86.9 Ų | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bonds | 1 | PubChem |

| XLogP3 | -0.7 | PubChem |

Theoretical and Computational Methodologies

Computational chemistry provides powerful tools to investigate the electronic structure, reactivity, and interaction of molecules like this compound with biological targets. The most common techniques employed are Density Functional Theory (DFT) and molecular docking.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a wide range of molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. These calculations are crucial for understanding the molecule's stability, reactivity, and spectroscopic signatures.

-

Structure Preparation:

-

The 3D structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro).

-

A preliminary geometry optimization is performed using a lower-level theory or molecular mechanics force field to obtain a reasonable starting structure.

-

-

Input File Preparation:

-

The geometry is saved in a format compatible with the chosen quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).

-

An input file is created specifying the level of theory and basis set. A common choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.

-

Keywords for geometry optimization (Opt) and frequency calculation (Freq) are included.

-

The charge (0) and spin multiplicity (singlet) of the molecule are specified.

-

If studying the molecule in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be included.

-

-

Execution of Calculation:

-

The calculation is run on a high-performance computing cluster.

-

The progress of the optimization is monitored by checking for convergence criteria.

-

-

Analysis of Results:

-

The output file is analyzed to confirm that the geometry optimization has converged to a stationary point.

-

The frequency calculation results are checked for the absence of imaginary frequencies, which confirms that the optimized structure is a true minimum on the potential energy surface.

-

The optimized coordinates, electronic energy, and thermodynamic properties (zero-point vibrational energy, enthalpy, and Gibbs free energy) are extracted.

-

Molecular orbitals (HOMO and LUMO) can be visualized to understand the electronic distribution and reactivity.

-

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For derivatives of this compound, this is particularly relevant for understanding their interactions with kinase enzymes.

-

Preparation of the Receptor:

-

The 3D crystal structure of the target kinase is downloaded from the Protein Data Bank (PDB).

-

Water molecules, co-crystallized ligands, and any other non-protein atoms are removed using molecular modeling software (e.g., AutoDock Tools, PyMOL, Chimera).

-

Polar hydrogen atoms are added to the protein structure.

-

Partial charges (e.g., Kollman charges) are assigned to the protein atoms.

-

The prepared protein is saved in a docking-compatible format (e.g., PDBQT for AutoDock).

-

-

Preparation of the Ligand:

-

The 3D structure of the this compound derivative is built and optimized using a quantum chemistry method (as described in the DFT protocol) or a suitable force field.

-

The rotatable bonds in the ligand are defined.

-

The prepared ligand is saved in a PDBQT format.

-

-

Grid Box Generation:

-

A grid box is defined around the active site of the kinase. The dimensions of the grid box should be large enough to encompass the entire binding pocket.

-

The grid parameter file is generated.

-

-

Docking Simulation:

-

A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the receptor's active site.

-

Multiple docking runs are performed to ensure robust sampling.

-

-

Analysis of Docking Results:

-

The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses.

-

The lowest energy and most populated clusters are analyzed.

-

The binding energy and predicted inhibitory constant (Ki) are calculated from the docking score.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the binding mode.

-

Biological Context: Kinase Inhibition

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

One of the prominent targets for pyrazole-based inhibitors is the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Aberrant activation of FGFR signaling is implicated in the development and progression of several cancers. The diagram below illustrates a simplified FGFR signaling pathway.

Biological Activity of Derivatives

The following table summarizes the reported in vitro activities of some 5-amino-1H-pyrazole-4-carboxamide derivatives against FGFR kinases. This data highlights the potential of this scaffold in developing potent anti-cancer agents.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | IC50 (nM) | Reference |

| 10h | FGFR1 | 46 | NCI-H520 | 19 | [1] |

| 10h | FGFR2 | 41 | SNU-16 | 59 | [1] |

| 10h | FGFR3 | 99 | KATO III | 73 | [1] |

| 10h | FGFR2 V564F | 62 | - | - | [1] |

Synthetic Approach

The synthesis of this compound and its derivatives typically involves the construction of the pyrazole ring through cyclocondensation reactions. A plausible synthetic route is outlined below.

Representative Synthetic Protocol

A common strategy for synthesizing 5-aminopyrazole-4-carboxamides involves the reaction of a hydrazine derivative with a suitable three-carbon precursor.

-

Step 1: Synthesis of Ethyl 2-cyano-3-ethoxyacrylate.

-

To a stirred solution of ethyl cyanoacetate and triethyl orthoformate, a catalytic amount of acetic anhydride is added.

-

The mixture is heated under reflux for several hours.

-

The excess reagents are removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

-

-

Step 2: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

-

Methylhydrazine is added dropwise to a solution of ethyl 2-cyano-3-ethoxyacrylate in ethanol at room temperature.

-

The reaction mixture is stirred for several hours until the reaction is complete (monitored by TLC).

-

The solvent is evaporated, and the resulting solid is recrystallized from a suitable solvent (e.g., ethanol) to give the desired pyrazole ester.

-

-

Step 3: Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid.

-

The ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

The mixture is heated to reflux and stirred for several hours to facilitate saponification.

-

After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with water, and dried.

-

-

Step 4: Synthesis of this compound.

-

The 5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid is treated with a coupling agent (e.g., HATU, HOBt/EDC) and a source of ammonia (e.g., ammonium chloride and a base like triethylamine) in an anhydrous aprotic solvent (e.g., DMF).

-

The reaction mixture is stirred at room temperature until completion.

-

The product is isolated by extraction and purified by column chromatography or recrystallization.

-

Computational Workflow

The integration of computational and experimental approaches is crucial in modern drug discovery. The following diagram illustrates a typical workflow for the theoretical and computational study of a small molecule inhibitor.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry. The theoretical and computational methodologies detailed in this guide are indispensable for elucidating its intrinsic properties and for designing novel derivatives with enhanced therapeutic potential. The integration of quantum chemical calculations, molecular docking, and ADME/Tox predictions provides a rational framework for lead discovery and optimization, accelerating the development of new drugs targeting a range of diseases. The provided protocols and workflows serve as a practical starting point for researchers embarking on the computational study of this important class of molecules.

References

Methodological & Application

Synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide, a key heterocyclic scaffold found in various biologically active molecules. The synthesis is a two-step process commencing with the cyclocondensation of ethyl (ethoxymethylene)cyanoacetate and methylhydrazine to yield the intermediate, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. This intermediate is subsequently converted to the final product via ammonolysis.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate

This procedure outlines the formation of the pyrazole ring through the reaction of an enol ether with a substituted hydrazine.

Materials:

| Starting Material/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl (ethoxymethylene)cyanoacetate | C8H11NO3 | 169.18 | 16.9 g | 0.1 |

| Methylhydrazine | CH6N2 | 46.07 | 4.6 g | 0.1 |

| Ethanol | C2H5OH | 46.07 | 100 mL | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 16.9 g (0.1 mol) of ethyl (ethoxymethylene)cyanoacetate in 100 mL of ethanol.

-

To this solution, add 4.6 g (0.1 mol) of methylhydrazine dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to afford ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate as a white to off-white solid.

Expected Yield: 80-90%

Characterization Data for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: [1]

| Property | Value |

| Molecular Formula | C7H11N3O2 |

| Molar Mass | 169.18 g/mol |

| Melting Point | 96-100 °C |

| Boiling Point | 121 °C (0.05 Torr) |

Step 2: Synthesis of this compound

This final step involves the conversion of the ethyl ester to the primary amide.

Materials:

| Starting Material/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | 169.18 | 16.9 g | 0.1 |

| Methanolic Ammonia (7N) | NH3 in CH3OH | - | 150 mL | - |

Procedure:

-

In a high-pressure steel reactor, place 16.9 g (0.1 mol) of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.

-

Add 150 mL of 7N methanolic ammonia solution to the reactor.

-

Seal the reactor and heat the mixture to 100 °C for 12 hours with stirring.

-

After cooling the reactor to room temperature, carefully vent the ammonia gas in a fume hood.

-

Concentrate the resulting mixture under reduced pressure to remove the solvent.

-

Triturate the crude solid with diethyl ether (50 mL) to remove any unreacted starting material.

-

Collect the solid product by vacuum filtration and dry under vacuum to yield this compound.

Expected Yield: 70-85%

Reaction Pathway

References

The Versatility of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide as a Key Chemical Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Amino-1-methyl-1H-pyrazole-4-carboxamide is a highly versatile heterocyclic building block, or chemical intermediate, that has garnered significant attention in medicinal chemistry. Its unique structural features, including multiple reaction sites, allow for the synthesis of a diverse range of complex molecules with significant biological activity. This document provides detailed application notes and experimental protocols for utilizing this intermediate in the development of potent kinase inhibitors for therapeutic applications, particularly in oncology and inflammatory diseases.

Application Note 1: Synthesis of Pan-Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers.[1][2] this compound serves as a crucial scaffold for the synthesis of potent pan-FGFR inhibitors, which can overcome drug resistance associated with gatekeeper mutations in these receptors.[1][2]

Logical Workflow for Synthesizing Pan-FGFR Inhibitors:

Caption: General workflow for pan-FGFR inhibitor synthesis.

Experimental Protocol: Synthesis of a Pyrazole-based Pan-FGFR Inhibitor Derivative

This protocol is a representative example of how this compound can be elaborated into a potent kinase inhibitor.

Step 1: Amide Coupling

-

Dissolve this compound (1 mmol) and a substituted benzoic acid (1.1 mmol) in anhydrous N,N-Dimethylformamide (DMF, 10 mL).

-

Add HATU (1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 2 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion , pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate amide.

Step 2: Further Derivatization (Example: Suzuki Coupling)

-

Dissolve the intermediate amide (1 mmol) and a suitable boronic acid or ester (1.2 mmol) in a mixture of dioxane (8 mL) and water (2 mL).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., K₂CO₃, 2 mmol).

-

Heat the mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon) for 4-8 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion , cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Dry the organic phase, concentrate, and purify the final product by column chromatography or preparative HPLC.

| Step | Reactants | Key Reagents | Solvent | Typical Yield |

| 1 | This compound, Substituted Benzoic Acid | HATU, DIPEA | DMF | 70-90% |

| 2 | Intermediate Amide, Boronic Acid/Ester | Palladium Catalyst, Base | Dioxane/Water | 50-80% |

Biological Activity Data

The resulting compounds often exhibit potent inhibitory activity against various FGFR isoforms. For instance, a representative compound, 10h , from a series of 5-amino-1H-pyrazole-4-carboxamide derivatives, demonstrated significant biochemical and cellular activities.[1]

| Target | IC₅₀ (nM)[1] |

| FGFR1 | 46 |

| FGFR2 | 41 |

| FGFR3 | 99 |

| FGFR2 V564F mutant | 62 |

| Cell Line | IC₅₀ (nM)[1] |

| NCI-H520 (Lung Cancer) | 19 |

| SNU-16 (Gastric Cancer) | 59 |

| KATO III (Gastric Cancer) | 73 |

FGFR Signaling Pathway:

Caption: Simplified FGFR signaling pathway and the point of inhibition.

Application Note 2: Synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors

IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R), making it a prime target for treating inflammatory diseases.[3] 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides, derived from aminopyrazole precursors, have been developed as potent and selective IRAK4 inhibitors.[4]

General Synthetic Workflow for IRAK4 Inhibitors:

Caption: Synthetic workflow for pyrazolopyrimidine-based IRAK4 inhibitors.

Experimental Protocol: Synthesis of a Pyrazolopyrimidine-based IRAK4 Inhibitor

This protocol outlines the synthesis of a pyrazolopyrimidine core, which is then coupled with an aminopyrazole.

Step 1: Synthesis of 5-chloropyrazolo[1,5-a]pyrimidine intermediate

-

Reflux 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1 mmol) in phosphorus oxychloride (POCl₃, 5 mL) with a catalytic amount of DMF for 3 hours.

-

Remove the excess POCl₃ under reduced pressure.

-

Co-evaporate the residue with toluene to remove residual POCl₃.

-

Dissolve the resulting acid chloride in dichloromethane (DCM, 10 mL).

-

Add a solution of this compound (1 mmol) and Hünig's base (2 mmol) in DCM (5 mL) dropwise at 0 °C.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate to give the intermediate 5-chloro-N-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide.

Step 2: Nucleophilic Aromatic Substitution (SNA_r)

-

Dissolve the intermediate chloride (1 mmol) and the desired amine (R¹R²NH, 1.5 mmol) in ethanol (10 mL).

-

Add Hünig's base (2 mmol).

-

Reflux the mixture for 4-12 hours, monitoring by TLC.

-

Cool the reaction mixture and concentrate under vacuum.

-

Purify the residue by column chromatography (e.g., DCM/MeOH gradient) to obtain the final IRAK4 inhibitor.[4]

| Step | Description | Key Reagents | Solvent | Typical Yield |

| 1 | Chlorination and Amidation | POCl₃, Hünig's base | DCM | 60-80% |

| 2 | S_NAr Reaction | Amine (R¹R²NH), Hünig's base | Ethanol | 50-90% |

IRAK4 Signaling Pathway:

Caption: Simplified IRAK4 signaling cascade and the point of inhibition.

Purification and Characterization

Purification:

-

Column Chromatography: Silica gel is commonly used with solvent systems such as hexane/ethyl acetate or dichloromethane/methanol gradients to purify intermediates and final products.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., on a C18 column) is a powerful technique for the final purification of compounds, especially for achieving high purity required for biological testing.[5]

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the synthesized compounds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the target molecules.

-

Melting Point: Provides a measure of the purity of solid compounds.

This compound is a valuable and versatile starting material for the synthesis of a wide array of biologically active molecules. The protocols and data presented here demonstrate its utility in constructing potent kinase inhibitors for FGFR and IRAK4, highlighting its importance in modern drug discovery and development. The synthetic routes are generally robust, allowing for the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sinobiological.com [sinobiological.com]

- 4. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Application Notes and Protocols: Synthesis of Pyrazolopyrimidines from 5-Amino-1-methyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazolopyrimidine derivatives utilizing 5-Amino-1-methyl-1H-pyrazole-4-carboxamide as a key starting material. Pyrazolopyrimidines are a class of bicyclic heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors.[1]

The primary synthetic strategy involves the cyclocondensation of this compound with a suitable 1,3-dicarbonyl compound or its synthetic equivalent. This reaction provides a versatile and efficient route to a variety of substituted pyrazolo[1,5-a]pyrimidines.[1][2] The regioselectivity of the cyclization is a key aspect of this synthesis, and reaction conditions can be optimized to favor the desired isomer.[1]

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the 5-amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the fused pyrimidine ring.

Caption: General reaction for the synthesis of pyrazolo[1,5-a]pyrimidines.

Quantitative Data from Analogous Syntheses

While specific quantitative data for the reaction of this compound is not extensively published, the following table summarizes results from analogous reactions with structurally similar 5-aminopyrazole-4-carboxamides. This data provides a useful benchmark for expected yields and reaction conditions.

| Starting 5-Aminopyrazole Derivative | 1,3-Dicarbonyl Compound | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides | Acetylacetone | Glacial Acetic Acid | - | Reflux | - | - | [3] |

| 5-Amino-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylamino)-1H-pyrazole-4-carboxamide | Diethyl Malonate | - | - | - | - | - | [4] |

| 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles | Pentane-2,4-dione | - | - | - | - | 87-95 | [1] |

| 5-Amino-3-arylamino-1H-pyrazole-4-carboxylate | Ethyl Acetoacetate | - | - | - | - | 87-95 | [1] |

Experimental Protocols

The following are detailed methodologies for the synthesis of pyrazolopyrimidines based on established procedures for analogous 5-aminopyrazole derivatives.[3][4] Researchers should optimize these protocols for their specific substrates and desired products.

Protocol 1: Synthesis of a 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine Derivative

This protocol is adapted from the reaction of a 5-aminopyrazole-4-carboxamide with acetylacetone.[3]

Materials:

-

This compound

-

Acetylacetone (Pentane-2,4-dione)

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a minimal amount of glacial acetic acid.

-

Add acetylacetone (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/DMF mixture) to obtain the purified 2,5,7-trimethyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide.

-

Dry the purified product under vacuum.

Protocol 2: Synthesis of a 5,7-Dihydroxy-pyrazolo[1,5-a]pyrimidine Derivative

This protocol is based on the reaction of a 5-aminopyrazole-4-carboxamide with diethyl malonate.[4]

Materials:

-

This compound

-

Diethyl malonate

-

Sodium ethoxide solution (freshly prepared)

-

Absolute Ethanol

-

Dilute Hydrochloric Acid

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add this compound (1 equivalent) and diethyl malonate (1.1 equivalents).

-

Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

-

Recrystallize the crude product from an appropriate solvent (e.g., aqueous ethanol or DMF) to yield the purified 5,7-dihydroxy-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide.

-

Dry the final product under vacuum.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of pyrazolopyrimidines from this compound.

Caption: A typical workflow for pyrazolopyrimidine synthesis.

Signaling Pathway Context: Kinase Inhibition

Pyrazolopyrimidines are often designed as inhibitors of protein kinases, which are crucial components of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer. The pyrazolopyrimidine scaffold can act as a template for designing potent and selective kinase inhibitors.

Caption: Inhibition of a kinase signaling pathway by a pyrazolopyrimidine.

References

Application of 5-Amino-1-methyl-1H-pyrazole-4-carboxamide in Kinase Inhibitor Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-1-methyl-1H-pyrazole-4-carboxamide scaffold is a versatile and privileged structure in medicinal chemistry, serving as a cornerstone for the development of a wide array of potent and selective kinase inhibitors. Its inherent drug-like properties and synthetic tractability have made it a focal point for targeting various protein kinases implicated in diseases ranging from cancer to inflammatory disorders. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in the utilization of this important chemical moiety in kinase inhibitor discovery and development.

Application in Targeting Specific Kinases

The this compound core has been successfully employed to generate inhibitors against several key kinase targets. The following sections detail its application in targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Fibroblast Growth Factor Receptors (FGFRs), and Fms-Like Tyrosine Kinase 3 (FLT3).

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors

IRAK4 is a critical serine-threonine kinase that functions as an essential transducer in the signaling pathways of the interleukin-1 receptor (IL-1R) and Toll-like receptor (TLR) superfamily.[1][2] Its role in mediating the innate immune response makes it an attractive target for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[1][2] Derivatives of this compound have been developed as potent IRAK4 inhibitors with excellent kinase selectivity and oral bioavailability.[1][2][3]

| Compound | IRAK4 IC50 (nM) | hPBMC IC50 (nM) | Papp (10⁻⁶ cm/s) | Kinase Selectivity (>100-fold) |

| 1 | 110 | 2300 | 17 | 89% of 101 kinases |

| 18 | 0.3 | - | 13-18 | - |

| 19 | 0.2 | - | 13-18 | - |

Data sourced from multiple studies on IRAK4 inhibitors.[1]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. The development of FGFR inhibitors is a key therapeutic strategy. However, the emergence of drug resistance, often through gatekeeper mutations, presents a significant clinical challenge.[4] To address this, 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as pan-FGFR covalent inhibitors that target both wild-type and mutant forms of the receptors.[4]

| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR2 V564F IC50 (nM) |

| 10h | 46 | 41 | 99 | 62 |

Data for the representative compound 10h.[4]

This class of compounds has demonstrated potent anti-proliferative activity in cancer cell lines with FGFR aberrations.[4]

Fms-Like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinase (CDK) Inhibitors

Fms-like tyrosine kinase 3 (FLT3) is a critical target in the treatment of acute myeloid leukemia (AML).[5] The 1H-pyrazole-3-carboxamide scaffold has been optimized to yield potent inhibitors of FLT3 and its drug-resistant mutants, as well as cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[5]

| Compound | FLT3 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | MV4-11 Cell IC50 (nM) |

| 8t | 0.089 | 0.719 | 0.770 | 1.22 |

Compound 8t demonstrates potent pan-kinase inhibitory activity.[5]

Experimental Protocols

General Synthesis of 5-Amino-1H-pyrazole-4-carboxamide Derivatives

This protocol describes a general method for the synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives, which can be adapted for various substituted pyrazoles.

Materials:

-

Phenyl hydrazine

-

Benzaldehyde derivatives

-

Malononitrile

-

LDH@PTRMS@DCMBA@CuI catalyst (or a suitable base/catalyst)

-

Ethanol/Water solvent mixture (1:1)

-

Magnetic stirrer

-

Test tube or round-bottom flask

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

In a test tube, combine phenyl hydrazine (1 mmol), a benzaldehyde derivative (1 mmol), and malononitrile (1 mmol).

-

Add the catalyst (e.g., 0.05 g of LDH@PTRMS@DCMBA@CuI).[6]

-

Add 1 mL of the H₂O/EtOH (1:1) solvent mixture.

-

Stir the mixture at 55 °C using a magnetic stirrer.

-

Monitor the reaction progress using TLC (n-hexane/ethyl acetate: 5:5).[6][7]

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product can be collected by filtration, washed with cold solvent, and dried.

-

Purify the product as necessary, for example, by recrystallization.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a target kinase.

Materials:

-

Recombinant human kinase (e.g., PLK1, IRAK4)

-

Substrate peptide or protein (e.g., Casein for PLK1)

-

ATP (adenosine triphosphate), including [³³P-ATP] for radioactive assays

-

Assay buffer (e.g., 25 mM Tris pH 7.5, 0.02 mM EGTA, 10 mM Mg-acetate)

-

Test compound dissolved in DMSO

-

96-well plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture in a final volume of 25 µL in a 96-well plate.

-

Add the assay buffer, substrate (e.g., 1 µM Casein), and the kinase (e.g., 5-10 mU of PLK1).[8]

-

Add the test compound at various concentrations (typically a serial dilution). Ensure the final DMSO concentration is low (e.g., <1%).

-

Initiate the reaction by adding the Mg-ATP mix, including [³³P-ATP] (e.g., 10 µM ATP with specific activity ~500 cpm/pmol).[8]

-

Incubate the plate at a set temperature (e.g., 30 °C) for a specific time (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

-

Spot a portion of the reaction mixture onto a filter membrane (e.g., P30 filtermat).

-

Wash the filtermat extensively to remove unincorporated [³³P-ATP].

-

Measure the radioactivity on the filtermat using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method to assess the anti-proliferative effect of a compound on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., NCI-H520, SNU-16, KATO III for FGFR inhibitors[4])

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (and a vehicle control, e.g., DMSO) in fresh medium.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

The following diagrams illustrate key pathways and workflows related to the development of kinase inhibitors based on the this compound scaffold.

Caption: Simplified IRAK4 signaling pathway and the point of inhibition.

Caption: General experimental workflow for kinase inhibitor evaluation.

Caption: Logical flow of a Structure-Activity Relationship (SAR) study.

References

- 1. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Discovery of 5âAminoâNâ(1Hâpyrazol-4-yl)pyrazolo[1,5âa]pyrimidine-3-carboxamide Inhibitors of IRAK4 - ACS Medicinal Chemistry Letters - Figshare [acs.figshare.com]

- 4. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

The 5-Amino-1-methyl-1H-pyrazole-4-carboxamide Scaffold: A Versatile Platform for Kinase Inhibitor Discovery

Application Note

The 5-amino-1-methyl-1H-pyrazole-4-carboxamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of potent and selective kinase inhibitors. Its inherent ability to form key hydrogen bond interactions within the ATP-binding site of various kinases has made it a focal point for drug discovery efforts targeting a range of therapeutic areas, most notably inflammation and oncology. This document provides an overview of the applications of this scaffold, detailed protocols for the synthesis and evaluation of its derivatives, and insights into the signaling pathways they modulate.

Introduction

Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases. The development of small molecule inhibitors that can selectively target specific kinases is a cornerstone of modern drug discovery. The this compound scaffold has emerged as a particularly successful framework for designing such inhibitors. Its structural features allow for diverse chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.